molecular formula C26H23N3O5 B15213895 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- CAS No. 58906-06-2

3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl-

Cat. No.: B15213895
CAS No.: 58906-06-2
M. Wt: 457.5 g/mol
InChI Key: IVIRHEQDKHFUJT-UHFFFAOYSA-N
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Description

The compound 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- is a derivative of the pyrazol-3-one heterocyclic core, characterized by distinct substituents that influence its chemical and biological properties. Structurally, it features:

  • Phenyl groups at positions 1 and 2, which enhance steric bulk and aromatic interactions.
  • A (4-nitrobenzoyl)oxy group at position 5, introducing strong electron-withdrawing effects due to the nitro moiety, which may modulate reactivity or binding affinity.

Properties

CAS No.

58906-06-2

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 4-nitrobenzoate

InChI

InChI=1S/C26H23N3O5/c1-2-3-14-23-24(30)27(20-10-6-4-7-11-20)28(21-12-8-5-9-13-21)25(23)34-26(31)19-15-17-22(18-16-19)29(32)33/h4-13,15-18H,2-3,14H2,1H3

InChI Key

IVIRHEQDKHFUJT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- typically involves multi-step organic reactions. The starting materials often include substituted hydrazines and diketones. The reaction conditions may involve:

    Condensation reactions: Using acidic or basic catalysts to form the pyrazolone ring.

    Nitration: Introducing the nitro group using nitrating agents like nitric acid.

    Esterification: Forming the ester linkage with 4-nitrobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch reactors: For controlled synthesis and purification.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products Formed

    Amino derivatives: From the reduction of the nitro group.

    Substituted pyrazolones: From electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes.

    Antimicrobial agents: Exhibits activity against certain bacteria and fungi.

Medicine

    Anti-inflammatory agents: Potential use in treating inflammatory conditions.

    Analgesics: Possible application as pain relievers.

Industry

    Dye intermediates: Used in the synthesis of dyes and pigments.

    Material science:

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group and aromatic rings play a crucial role in binding to these targets, leading to biological effects. The pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site of enzymes.

    Modulation of receptor activity: By interacting with cell surface or intracellular receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on substituent variations and their implications:

Substituent Analysis

Compound Name (CAS or Common Name) Position 1 Position 2 Position 4 Position 5 Key Properties/Applications
Target Compound Phenyl Phenyl Butyl (4-Nitrobenzoyl)oxy High lipophilicity; potential reactivity via nitro group
Sudan Yellow 3G (53847-70-4) Phenyl Phenylazo Methyl Azo dye; chromophore for industrial use
4-Ethyl-5-methyl-2-phenyl (1520752-02-6) Phenyl Ethyl Methyl Simplified structure; possible intermediate in synthesis
5-Butyl-4-fluoro (148520-58-5) Fluoro Butyl Enhanced polarity; fluorinated analogs often used in drug design
Hybrid Drug Scaffold (Arkivoc 2021) Chromene/coumarin Cyano/amino groups Multitarget activity in multifactorial diseases

Functional Group Impact

  • Nitrobenzoyloxy vs. This contrasts with Sudan Yellow 3G’s methyl group (electron-donating) and phenylazo group (chromophore), which are critical for its dye properties .
  • Butyl vs. Ethyl/Fluoro (Position 4):
    The butyl chain in the target compound increases lipophilicity compared to shorter chains (e.g., ethyl) or polar substituents (e.g., fluoro). This may improve bioavailability but reduce aqueous solubility .

Pharmacological and Industrial Relevance

  • Hybrid Drug Potential: The nitrobenzoyloxy group’s electron-withdrawing nature could facilitate interactions with biological targets (e.g., enzymes requiring electrophilic substrates). Similar pyrazol-3-one hybrids in demonstrate multitarget activity, suggesting the target compound might be optimized for such applications .
  • Dye and Material Applications:
    The nitro group’s strong absorption in the UV-visible range aligns with dye chemistry (e.g., Sudan Yellow 3G ). However, the target’s bulkier substituents may shift its spectral properties compared to simpler analogs.

Data Tables

Table 1: Structural Comparison of Pyrazol-3-one Derivatives

Compound Position 1 Position 2 Position 4 Position 5 Molecular Weight (g/mol)
Target Compound Phenyl Phenyl Butyl (4-Nitrobenzoyl)oxy ~435 (estimated)
Sudan Yellow 3G Phenyl Phenylazo Methyl 297.3
4-Ethyl-5-methyl-2-phenyl Phenyl Ethyl Methyl 216.3
5-Butyl-4-fluoro Fluoro Butyl 218.3

Table 2: Key Substituent Effects

Substituent Electronic Effect Steric Effect Potential Application
(4-Nitrobenzoyl)oxy Strong EWG High bulk Drug design, photoactive materials
Phenylazo Chromophore Moderate bulk Dyes, sensors
Butyl Lipophilic High bulk Enhancing membrane permeability
Fluoro Moderate EWG Low bulk Improving metabolic stability

Research Findings and Implications

  • The target compound’s nitrobenzoyloxy group distinguishes it from most analogs, suggesting unique reactivity or binding modes. For example, nitro groups are often leveraged in prodrugs or as warheads in covalent inhibitors.
  • Compared to ’s hybrid drugs, the target lacks fused heterocycles (e.g., chromene), which are critical for multitarget activity in the cited study. However, its nitro group could serve as a pharmacophore for nitric oxide release or redox modulation .

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